N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a thioacetamide group substituted with a 4-chlorophenyl moiety. Its molecular framework combines heterocyclic and aromatic components, which are common in bioactive compounds targeting enzymes or receptors. The compound’s structure has been confirmed via spectroscopic methods, including $ ^1H $ NMR, which reveals distinct signals for the S–CH$ _2 $ group (δ ~4.14 ppm) and aromatic protons (δ 7.24–7.88 ppm) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-13-6-8-14(9-7-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRMXVBQBRCLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and chlorophenyl groups. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure efficiency and consistency.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory disorders . Additionally, its unique structure makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . For example, it may inhibit the activity of kinases or transcription factors, leading to the suppression of tumor growth and induction of apoptosis. The exact molecular targets and pathways may vary depending on the specific biological context and disease being studied.
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of pyrazolo-pyrimidine derivatives functionalized with thioacetamide or acetamide groups. Key structural variations among analogs include:
Key Observations :
- Heterocyclic Core : The pyrazolo[3,4-d]pyrimidine core in the target compound is shared with XVI () but differs from Epirimil’s pyrimidin-4-yl scaffold and Compound 1’s oxadiazole-pyrimidine hybrid .
- Substituent Effects : The 4-chlorophenyl group in the target compound contrasts with Epirimil’s 3,4-dimethoxyphenyl moiety, which enhances anticonvulsant activity via improved lipid solubility and target affinity . Similarly, Compound 4g’s 4-trifluoromethylphenyl group may enhance metabolic stability .
Spectral and Physicochemical Properties
Insights :
Biological Activity
N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities against various cancer cell lines and its role as a kinase inhibitor. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 439.92 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its pharmacological significance, particularly in cancer therapy.
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in oncogenic pathways. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit the epidermal growth factor receptor (EGFR) and other kinases like AKT2/PKBβ, which are crucial in the regulation of cell proliferation and survival in cancer cells.
Anticancer Properties
- Inhibition of Cancer Cell Lines : The compound has exhibited significant anti-proliferative activity against various cancer cell lines. For example, derivatives similar to this compound were tested against the NCI 60 cancer cell line panel, revealing promising results with IC50 values indicating potent cytotoxicity .
- Specific Case Studies :
Kinase Inhibition
The compound's ability to inhibit kinases such as AKT2 is particularly noteworthy:
- AKT Pathway : The AKT pathway is a major oncogenic signaling route implicated in glioma malignancy. Compounds derived from similar structures have shown low micromolar activity against AKT2, correlating with reduced malignancy and improved survival rates in model systems .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
